molecular formula C7H16ClN3O2 B1407337 N1,N1-Dimethylglutamamide hydrochloride CAS No. 1869203-51-9

N1,N1-Dimethylglutamamide hydrochloride

Cat. No.: B1407337
CAS No.: 1869203-51-9
M. Wt: 209.67 g/mol
InChI Key: HSDKDRYQAPIDFP-UHFFFAOYSA-N
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Description

N1,N1-Dimethylglutamamide hydrochloride is a chemically modified derivative of glutamic acid, where the amino group is dimethylated, and the carboxyl group is converted to an amide, forming a hydrochloride salt. This compound is structurally characterized by its amide bond and dimethylated nitrogen, which enhance its stability and solubility in aqueous environments.

Properties

CAS No.

1869203-51-9

Molecular Formula

C7H16ClN3O2

Molecular Weight

209.67 g/mol

IUPAC Name

2-amino-N,N-dimethylpentanediamide;hydrochloride

InChI

InChI=1S/C7H15N3O2.ClH/c1-10(2)7(12)5(8)3-4-6(9)11;/h5H,3-4,8H2,1-2H3,(H2,9,11);1H

InChI Key

HSDKDRYQAPIDFP-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(CCC(=O)N)N.Cl

Canonical SMILES

CN(C)C(=O)C(CCC(=O)N)N.Cl

sequence

Q

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Dimethyl D-Glutamate Hydrochloride

Dimethyl D-Glutamate Hydrochloride () is an ester derivative of glutamic acid, with methyl groups esterifying the carboxyl groups. Key differences include:

  • Functional Groups :
    • N1,N1-Dimethylglutamamide: Contains an amide bond and dimethylated amine.
    • Dimethyl D-Glutamate: Contains ester bonds and a free amine (protonated as a hydrochloride salt).
  • Stability : Amides (e.g., N1,N1-Dimethylglutamamide) are hydrolytically stable compared to esters, which are prone to hydrolysis under acidic or basic conditions .
  • Solubility : Both compounds exhibit good water solubility due to their hydrochloride salt forms. However, the amide’s hydrogen-bonding capacity may enhance solubility in polar solvents compared to esters.

Table 1: Structural and Physical Properties

Property N1,N1-Dimethylglutamamide Hydrochloride (Inferred) Dimethyl D-Glutamate Hydrochloride
Molecular Formula C7H15ClN2O3 (estimated) C7H14ClNO4
Functional Groups Amide, dimethylamine Ester, hydrochloride
Stability High (amide bond) Moderate (ester hydrolysis-prone)
Solubility High (polar solvents) High (methanol/water)

Comparison with N1,N1-Dimethylpropane-1,2-diamine Hydrochloride

N1,N1-Dimethylpropane-1,2-diamine Hydrochloride () is a diamine derivative with a shorter carbon chain. Key contrasts include:

  • Backbone Structure :
    • The propane-diamine derivative lacks the glutamic acid backbone, resulting in reduced steric hindrance and different reactivity.
  • Applications :
    • Diamines are often used as ligands or crosslinkers in coordination chemistry, whereas glutamamide derivatives may have roles in peptide synthesis or neuroscience due to structural similarity to neurotransmitters.
  • Basicity :
    • The diamine’s free amine groups are more basic than the amide’s dimethylated nitrogen, influencing pH-dependent solubility .

Table 2: Functional and Application Differences

Property This compound N1,N1-Dimethylpropane-1,2-diamine Hydrochloride
Backbone Glutamic acid derivative Short-chain diamine
Reactivity Low (amide stability) High (amine nucleophilicity)
Typical Use Peptide modification, biochemical studies Coordination chemistry, polymer synthesis

Comparison with N1,N8-Diacetylspermidine Hydrochloride

N1,N8-Diacetylspermidine Hydrochloride () is a polyamine derivative with acetylated amines. Differences include:

  • Biological Role: Diacetylspermidine is a urinary metabolite linked to cancer prognosis, whereas glutamamide derivatives may interact with glutamate receptors or enzymes.
  • Solubility :
    • Diacetylspermidine’s solubility in aqueous solutions (≥2.08 mg/mL) is comparable to inferred values for N1,N1-Dimethylglutamamide, though the latter’s amide group may reduce crystallinity .

Research Findings and Implications

  • Stability and Storage : Hydrochloride salts generally require dry, room-temperature storage to prevent deliquescence (e.g., Dimethyl D-Glutamate Hydrochloride, ).
  • Synthetic Utility : Amides like N1,N1-Dimethylglutamamide are preferred in peptide synthesis due to their resistance to hydrolysis, unlike ester-based analogs .
  • Biological Interactions : The dimethylated amine in glutamamide may reduce receptor binding affinity compared to free amines in diamine derivatives, impacting pharmacological applications .

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